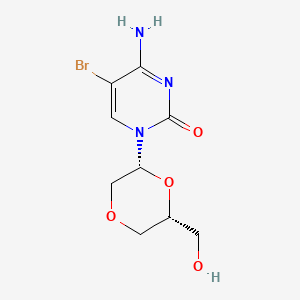
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(6-(hydroxymethyl)-1,4-dioxan-2-yl)-, (2R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate is a chemical entity with a unique structure that includes a dioxane ring substituted with hydroxymethyl, bromine, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate typically involves the bromination of 1,4-dioxane derivatives. One common method includes the reaction of 1,4-dioxane with bromine in the presence of a catalyst such as iron(III) bromide. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The carboxylate group is often introduced via carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-carboxyl-1,4-dioxane-2-carboxylate.
Reduction: 6-hydroxymethyl-1,4-dioxane-2-carboxylate.
Substitution: 6-hydroxymethyl-1,4-dioxane-2-substituted carboxylate.
Scientific Research Applications
6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate involves its ability to undergo various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxymethyl and carboxylate groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
6-hydroxymethyl-1,4-dioxane-2-chloro-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-iodo-4-carboxylate: Similar structure but with an iodine atom instead of bromine.
6-hydroxymethyl-1,4-dioxane-2-fluoro-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 6-hydroxymethyl-1,4-dioxane-2-bromo-4-carboxylate lies in its bromine atom, which provides distinct reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine but less reactive than iodine, offering a balance of reactivity and stability that is advantageous in various chemical applications.
Properties
CAS No. |
132062-66-9 |
|---|---|
Molecular Formula |
C9H12BrN3O4 |
Molecular Weight |
306.11 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
InChI Key |
HRCWMZUTNXSPJT-IYSWYEEDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Br)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















